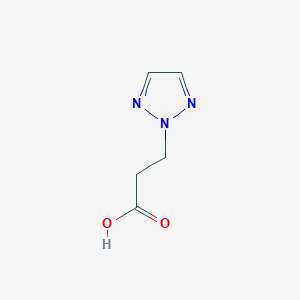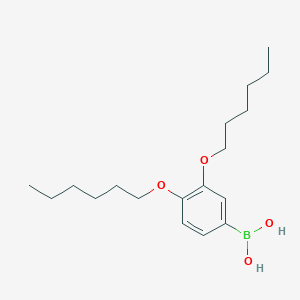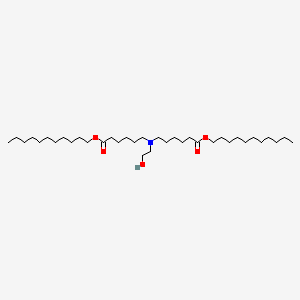
Diundecyl 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a synthetic compound with the molecular formula C36H71NO5 and a molecular weight of 597.95 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate typically involves the reaction of undecyl alcohol with 6,6’-((2-hydroxyethyl)azanediyl)dihexanoic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux .
Industrial Production Methods
In industrial settings, the production of Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in the formulation of lipid nanoparticles, which can encapsulate and protect therapeutic agents such as mRNA or small molecules . The molecular targets and pathways involved include the lipid bilayer components and the endocytic pathways responsible for nanoparticle uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisononyl phthalate: Another long-chain ester used as a plasticizer.
Di-n-decyl phthalate: Similar in structure and used in similar applications.
Diisodecyl phthalate: Used as a plasticizer with similar properties.
Uniqueness
Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is unique due to its specific ester linkage and the presence of a hydroxyethyl group, which imparts distinct chemical and physical properties. These features make it particularly suitable for applications in lipid-based drug delivery systems and other specialized industrial processes .
Propriétés
Formule moléculaire |
C36H71NO5 |
|---|---|
Poids moléculaire |
598.0 g/mol |
Nom IUPAC |
undecyl 6-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]hexanoate |
InChI |
InChI=1S/C36H71NO5/c1-3-5-7-9-11-13-15-17-25-33-41-35(39)27-21-19-23-29-37(31-32-38)30-24-20-22-28-36(40)42-34-26-18-16-14-12-10-8-6-4-2/h38H,3-34H2,1-2H3 |
Clé InChI |
HZLMCBVJIXIHHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OCCCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


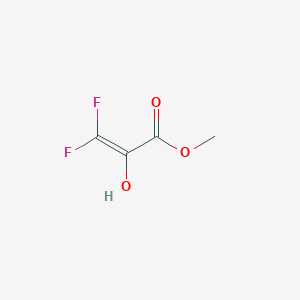
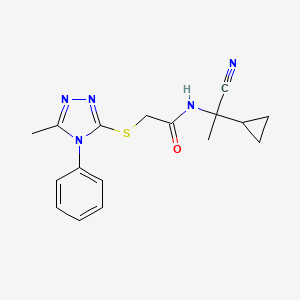
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)
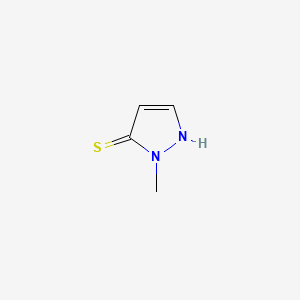
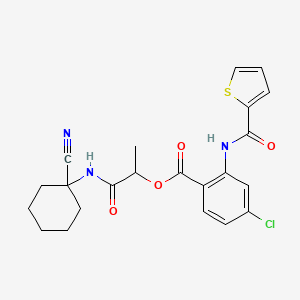
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
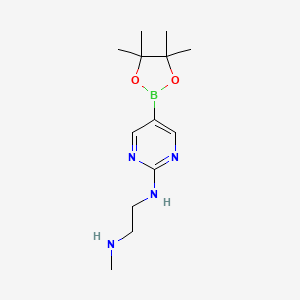
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
